molecular formula C17H16N2O5 B11949350 4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine CAS No. 853351-43-6

4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine

Cat. No.: B11949350
CAS No.: 853351-43-6
M. Wt: 328.32 g/mol
InChI Key: AKSPAGGQQDAQEH-FNORWQNLSA-N
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Description

4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine is a complex organic compound that features a morpholine ring attached to a nitrophenyl group through a furan ring and a propenoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine typically involves multi-step organic reactions. One common approach starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the furan ring through cyclization reactions. The propenoyl group is then introduced via an aldol condensation reaction, and finally, the morpholine ring is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Purification steps such as recrystallization and column chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with various biological macromolecules. These interactions can lead to the inhibition of microbial growth or the scavenging of free radicals .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Nitrophenyl)morpholine
  • 4-(3-nitrophenylsulfonyl)morpholine
  • 6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol

Uniqueness

4-(3-(5-(3-Nitrophenyl)-2-furyl)-2-propenoyl)morpholine is unique due to its combination of a nitrophenyl group, a furan ring, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

853351-43-6

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

(E)-1-morpholin-4-yl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C17H16N2O5/c20-17(18-8-10-23-11-9-18)7-5-15-4-6-16(24-15)13-2-1-3-14(12-13)19(21)22/h1-7,12H,8-11H2/b7-5+

InChI Key

AKSPAGGQQDAQEH-FNORWQNLSA-N

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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